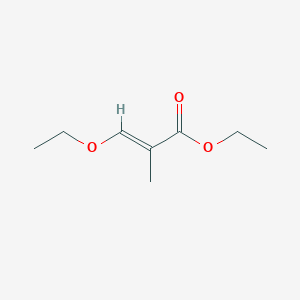

ethyl (E)-3-ethoxy-2-methylacrylate

描述

Significance in Contemporary Organic Synthesis and Polymer Science Research

In the realm of modern chemical science, ethyl (E)-3-ethoxy-2-methylacrylate holds significance primarily in two distinct but interconnected fields: organic synthesis and polymer science.

Organic Synthesis: As a multifunctional molecule, this compound serves as a valuable intermediate and building block. Its electrophilic nature, conferred by the electron-withdrawing ester group, makes the double bond susceptible to nucleophilic attack. This reactivity is harnessed in several key synthetic transformations:

Michael Addition: The compound can act as a Michael acceptor, a fundamental carbon-carbon bond-forming reaction where nucleophiles add to the β-position of the acrylate (B77674) system. smolecule.com This reaction is a cornerstone for constructing more complex molecular architectures from simple precursors.

Diels-Alder Reactions: Substituted alkenes like this compound can function as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This powerful method allows for the stereocontrolled synthesis of six-membered rings, a common structural motif in many natural products and pharmaceuticals. wikipedia.org The stereochemistry of the dienophile directly influences the stereochemical outcome of the product. wikipedia.org

Intermediate for Complex Molecule Synthesis: Researchers utilize this compound as a starting material or intermediate for creating more elaborate molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Polymer Science: The presence of a reactive double bond allows this compound to function as a monomer in polymerization reactions. smolecule.com

Monomer for Novel Polymers: It can undergo polymerization, typically through free-radical mechanisms, to form polymers with specific properties. smolecule.comwikipedia.org These polymers, poly(this compound), are investigated for potential uses in advanced coatings, adhesives, and other functional materials. smolecule.com

Copolymerization: The monomer can be copolymerized with other monomers, such as ethylene (B1197577) or other acrylates, to tailor the properties of the resulting polymer. acs.org The incorporation of its specific structure can influence characteristics like thermal stability, mechanical strength, and optical properties of the final material. The control of isomerism during polymerization is a key area of research, as it significantly impacts the microstructure and physical properties of polymers. numberanalytics.com

Historical Trajectory of Alpha, Beta-Disubstituted Acrylates Scholarly Inquiry

The academic investigation of α,β-disubstituted acrylates is part of the broader history of acrylate chemistry. The foundational work in this area can be traced back to the early 20th century, with significant developments in understanding the reactivity of conjugated systems.

A pivotal moment in the history of organic chemistry that profoundly impacted the use of substituted alkenes was the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928. wikipedia.org This discovery, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a reliable method for forming cyclohexene (B86901) rings and demonstrated the synthetic potential of compounds acting as dienophiles, a role that α,β-disubstituted acrylates can fulfill. wikipedia.org

Throughout the mid-20th century, research focused on refining synthetic methods for acrylates and understanding their polymerization behavior. The development of palladium-catalyzed alkoxycarbonylation reactions in the 1960s provided more efficient routes to acrylate esters under milder conditions than previous methods that used nickel or cobalt catalysts. units.it

More recently, scholarly inquiry has shifted towards achieving high levels of stereocontrol in the synthesis of α,β-disubstituted acrylates. The development of stereoselective reactions, such as the Galat reaction, which uses catalysts like morpholine (B109124) to produce specific stereoisomers from aldehydes and substituted malonic acid half oxyesters, represents a significant advance. figshare.comnih.gov This focus on stereoselectivity is driven by the understanding that the specific three-dimensional arrangement of atoms in these molecules is critical to their function, particularly in polymerization and biological applications. nih.govlibretexts.org The ongoing development of bio-based routes for producing acrylates also marks a contemporary trend in the field, driven by sustainability concerns. rsc.org

Stereochemical Specificity: Emphasis on the (E)-Stereoisomer in Research Methodologies

The distinction between (E) and (Z) stereoisomers is a central theme in the study of α,β-disubstituted acrylates. In an (E) isomer, the highest priority groups on each carbon of the double bond are on opposite sides, whereas in a (Z) isomer, they are on the same side. studymind.co.uk This seemingly subtle structural difference can lead to dramatic variations in physical, chemical, and material properties. libretexts.orgstudymind.co.uk

Research methodologies often specifically target the synthesis of the (E)-stereoisomer of compounds like ethyl 3-ethoxy-2-methylacrylate because the geometry of the monomer profoundly influences the properties of the resulting polymer. nih.gov The spatial arrangement of the substituent groups affects how polymer chains pack together, which in turn determines material properties such as:

Crystallinity and Melting Point: The regularity of a polymer chain is essential for crystallization. libretexts.org Polymers made from a single, pure stereoisomer (like the (E)-isomer) tend to be more regular and thus more likely to be crystalline or semi-crystalline, often resulting in higher melting points and increased rigidity compared to polymers made from a mixture of isomers (atactic polymers). nih.govlibretexts.org For instance, in polyisoprenes, the (E)-isomer (Gutta-percha) is a hard, rigid, and crystalline material, while the (Z)-isomer (natural rubber) is an amorphous and flexible elastomer. libretexts.org

Mechanical Properties: The stereochemistry of the repeating unit in a polymer chain dictates its thermomechanical performance. nih.gov Different isomers can lead to polymers that are either tough and strong or soft and elastomeric. nih.gov

Reactivity: The stereochemistry of the double bond can also influence the molecule's reactivity in non-polymeric reactions, such as cycloadditions, by affecting the steric environment around the reactive site. studymind.co.uk

The importance of stereochemical purity has driven the development of highly stereoselective synthetic methods. Researchers employ specific catalysts and reaction conditions to favor the formation of the desired (E)-isomer over the (Z)-isomer. nih.govacs.org For example, in certain thiol-yne polymerizations, the choice of solvent and catalyst can be tuned to produce polymers with very high selectivity for either the (E)- or (Z)-isomer. nih.gov This control is crucial for designing materials with predictable and optimized properties for specific applications.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | smolecule.comchemspider.com |

| Molecular Weight | 158.19 g/mol | smolecule.comamericanelements.com |

| Appearance | Colorless Liquid | smolecule.comamericanelements.com |

| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | americanelements.com |

| CAS Number | 92145-32-9 / 1085699-23-5 | smolecule.comamericanelements.comapolloscientific.co.uk |

Table 2: Key Reactions and Applications in Research

| Reaction/Application | Description | Significance |

|---|---|---|

| Michael Addition | Acts as a Michael acceptor for carbon-carbon bond formation. smolecule.com | Fundamental for building molecular complexity in organic synthesis. |

| Polymerization | Functions as a monomer to form polymers and copolymers. smolecule.com | Creates materials for potential use in coatings and adhesives. smolecule.com |

| Diels-Alder Reaction | Can be used as a dienophile to form six-membered rings. wikipedia.org | Powerful tool for stereocontrolled synthesis of cyclic compounds. wikipedia.org |

| Synthetic Intermediate | Serves as a building block for more complex molecules. smolecule.com | Enables access to novel compounds for medicinal and material science. smolecule.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-3-ethoxy-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCHIWJCAAITIC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085699-23-5 | |

| Record name | Ethyl (E)-3-ethoxy-2-methylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl E 3 Ethoxy 2 Methylacrylate

Regio- and Stereoselective Synthesis Approaches

Achieving precise control over both regioselectivity and stereoselectivity is paramount in the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate to ensure the desired (E)-isomer is obtained. Various strategies have been developed, ranging from classical condensation reactions to modern catalyzed additions and carbonylation techniques.

Direct Esterification Pathways and Mechanistic Optimization

Direct esterification, commonly known as Fischer esterification, represents a fundamental approach to synthesizing esters. This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, the corresponding (E)-3-ethoxy-2-methylacrylic acid would be reacted with ethanol (B145695).

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation. The mechanism is acid-catalyzed, involving the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by the ethanol molecule.

Optimization of this pathway involves the careful selection of catalysts and reaction conditions. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. Alternative catalysts, such as strongly acidic ion-exchange resins, offer advantages like easier separation and recyclability. Process optimization can also involve adjusting the molar ratio of the alcohol to the acid; for instance, in the preparation of related (meth)acrylic acid esters, ratios of less than 1 can improve the esterification yield and reduce by-products. google.com

Transesterification Processes for Acrylate (B77674) Analogs and Derivatives

Transesterification is another powerful method for synthesizing esters, wherein an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. This process is particularly useful for preparing higher alkyl acrylates from more common lower alkyl esters like methyl acrylate. wikipedia.org For the target molecule, a plausible route would be the transesterification of mthis compound with ethanol.

This reaction is also an equilibrium process and is typically catalyzed by either acids or bases. Common catalysts for the transesterification of acrylates include titanium alcoholates or organic tin compounds. wikipedia.org The reaction mechanism involves the nucleophilic attack of ethanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate, which then collapses to release methanol and form the desired ethyl ester.

Recent advancements have explored the use of enzymatic catalysts, such as lipase B from Candida antarctica (CALB), for transesterification reactions under solvent-free conditions, which aligns with the principles of green chemistry. rsc.orgrecercat.cat The competition between transesterification and potential polymerization of the acrylate moiety must be carefully managed, often through the use of polymerization inhibitors. rsc.org

Catalyzed Addition Reactions and Stereochemical Control

Catalyzed conjugate addition reactions provide an elegant and highly stereoselective route to β-alkoxy acrylates. The Michael addition of an alcohol to an activated alkyne or allene is a key strategy for this transformation. The synthesis of this compound could be envisioned through the addition of ethanol to ethyl 2-methylpropiolate. Ynoates are highly effective conjugate acceptors due to the electrophilic character of the sp-hybridized carbon. richmond.edu

The stereochemical outcome of the addition is highly dependent on the catalyst and reaction conditions. For instance, the DABCO-catalyzed Michael addition of alcohols to ethyl 2,3-butadienoate has been shown to be an efficient method for producing (E)-β-alkoxyl acrylates with high stereoselectivity. researchgate.net The choice of catalyst is crucial for controlling the geometry of the resulting double bond. While some conditions favor the kinetically controlled Z-isomer, thermodynamic control can lead to the more stable E-isomer. richmond.edu

| Precursor | Nucleophile | Catalyst | Conditions | Product Configuration | Reference |

| Ethyl 2,3-butadienoate | Phenols/Alcohols | DABCO | i-PrOH or solvent-free | (E) | researchgate.net |

| Ethyl propiolate | Aromatic thiols | Trialkylamine | - | (Z) - Kinetic | richmond.edu |

| Ethyl propiolate | Aliphatic thiols | KOt-Bu | - | (Z) - Kinetic | richmond.edu |

| Electron-deficient alkynes | Oxabicyclic alkenes | Gold catalyst | Mild | (Z) or (E) | researchgate.net |

Carbonylation-Based Syntheses and High-Pressure Conditions

Carbonylation reactions, which involve the introduction of a carbonyl group using carbon monoxide (CO), offer a distinct pathway for acrylate synthesis. A patented method for the synthesis of the related ethyl ethoxy acrylate involves reacting ethyl acetate and sodium ethoxide with CO under pressures of 10–50 atm. google.com The resulting formyl ethyl acetate sodium salt is then reacted with ethanol to yield the final product. google.com This approach highlights the necessity of high-pressure conditions to facilitate the carbonylation step.

Another advanced strategy is the catalytic hydroesterification of lactate precursors. This method reacts an alkyl lactate with carbon monoxide and ethylene (B1197577) in the presence of a palladium catalyst. umn.edu While this specific example leads to a different substitution pattern, it demonstrates the potential of palladium-catalyzed carbonylation chemistry for building complex acrylate structures from readily available feedstocks under CO pressure. umn.edu

Knoevenagel-Type Condensations and Galat Reaction Modifications for (E)-Acrylate Synthesis

The Knoevenagel condensation is a classic and highly effective method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. To synthesize this compound, a plausible Knoevenagel-type approach would be the reaction between triethyl orthoformate and ethyl propionate. wikipedia.org Triethyl orthoformate serves as a synthetic equivalent of a formyl group precursor.

The reaction is typically base-catalyzed, with catalysts ranging from simple amines like piperidine (B6355638) to alkoxides such as sodium ethoxide. researchgate.net The stereochemical outcome generally favors the formation of the thermodynamically more stable (E)-isomer. Recent modifications have focused on developing milder and more environmentally friendly conditions. For example, triphenylphosphine has been employed as an efficient catalyst for Knoevenagel condensations under mild, solvent-free conditions, yielding olefins with excellent (E)-geometry. organic-chemistry.org Microwave irradiation has also been used to accelerate these reactions. organic-chemistry.org While "Galat Reaction Modifications" are not widely documented under that specific name in the context of acrylate synthesis, the principles of modifying condensation reactions to improve yield, selectivity, and sustainability are central to modern organic chemistry.

| Aldehyde | Active Methylene Compound | Catalyst | Key Features | Product Configuration | Reference |

| Various Aldehydes | Ethyl cyanoacetate / Malononitrile | Triphenylphosphine | Mild, solvent-free, microwave enhancement | (E) | organic-chemistry.org |

| Various Aldehydes | Ethyl cyanoacetate / Malononitrile | Sodium ethoxide (20 mol%) | Ethanol solvent, reflux | (E) | researchgate.net |

| Various Aldehydes | Ethyl cyanoacetate | DIPEAc | High yields, short reaction time | Not specified | jmcs.org.mx |

Sustainable Chemistry Principles in Synthesis

The integration of sustainable or "green" chemistry principles into the synthesis of commodity and specialty chemicals like acrylates is a growing priority. This involves developing routes that are more efficient, use less hazardous materials, and are derived from renewable resources.

A major focus has been the production of acrylates from bio-based feedstocks. Lactic acid, which can be produced by fermenting corn-derived carbohydrates, has emerged as a key renewable starting material. soci.orgazom.com Researchers have developed new catalyst technologies to convert lactic acid derivatives into acrylic acid and acrylates with unprecedented yields, potentially making renewable acrylics cheaper than those derived from fossil fuels. soci.org This involves catalytic dehydration over specialized zeolite catalysts. azom.comdigitellinc.com

Other green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Employing solvents like ethanol, which is also a reactant in several pathways, or developing solvent-free reaction conditions, as seen in some Knoevenagel condensations. organic-chemistry.orgtaylorandfrancis.com

Catalyst Efficiency and Recyclability: Utilizing highly efficient and recyclable catalysts, such as solid acid catalysts or enzymes, to minimize waste. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Carbonylation and addition reactions are often highly atom-economical.

Energy Efficiency: Using methods like microwave irradiation to reduce reaction times and energy consumption. organic-chemistry.org

By combining these principles, the synthesis of this compound can be achieved through pathways that are not only chemically efficient but also environmentally responsible.

Atom Economy and Process Efficiency in this compound Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgnih.gov An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. rsc.org In the context of this compound synthesis, achieving high atom economy is a key objective to enhance sustainability and reduce waste.

Traditional multi-step synthetic routes for related acrylates often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste streams. For instance, a common strategy for synthesizing similar alkoxy acrylates involves the reaction of an appropriate precursor with a base and an alkyl halide, which can generate stoichiometric amounts of salt byproducts.

To improve process efficiency, researchers are exploring alternative synthetic pathways that maximize the incorporation of reactant atoms into the final product. One such approach involves the direct addition of reactants across a double or triple bond. While specific data for this compound is limited, analogous reactions for other acrylates demonstrate the potential for high atom economy. For example, the hydrocarboxylation of acetylene to acrylic acid is an ideal atom economy reaction. rsc.org

The table below illustrates a hypothetical comparison of atom economy for different synthetic routes to a substituted acrylate, highlighting the advantages of addition reactions over substitution reactions.

| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy |

| Addition Reaction | A + B → C | None | 100% |

| Substitution Reaction | A + B → C + D | D | < 100% |

| Elimination Reaction | A → B + C | C | < 100% |

Process efficiency is also critically dependent on reaction yield, catalyst turnover number, and the ease of product separation and purification. High-yielding reactions that proceed under mild conditions with minimal downstream processing are essential for an efficient and economically viable process.

Solvent Minimization and Alternative Media Development

The reduction or elimination of volatile organic solvents (VOCs) is another cornerstone of green chemistry. mdpi.com Solvents contribute significantly to the environmental impact of chemical processes, posing risks related to toxicity, flammability, and pollution. In the synthesis of this compound, efforts are being made to minimize solvent usage or replace conventional solvents with more environmentally benign alternatives.

Solvent-free synthesis, where the reaction is carried out in the absence of a solvent, represents an ideal scenario. This approach can be particularly effective in reactions where the reactants are liquids and can act as their own solvent. For the synthesis of some acrylates, solvent-free conditions have been successfully implemented, leading to reduced waste and simplified product isolation. mdpi.com

The following table provides a comparison of different solvent strategies in the context of acrylate synthesis.

| Solvent Strategy | Examples | Advantages | Challenges |

| Solvent-Free | Neat reaction conditions | No solvent waste, high reactant concentration | Potential for high viscosity, heat transfer issues |

| Green Solvents | Water, Ethyl Lactate, Supercritical CO2 | Reduced environmental impact, lower toxicity | May require catalyst modification, potential for different reaction outcomes |

| Conventional Solvents | Toluene, Dichloromethane | Well-established, good solubility for many reactants | Environmental and health hazards, waste disposal costs |

Heterogeneous and Homogeneous Catalytic System Advancement

Catalysis plays a pivotal role in modern chemical synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both homogeneous and heterogeneous catalysts are employed in the production of acrylates, each with its own set of advantages and disadvantages. nih.govresearchgate.net

Homogeneous catalysts are in the same phase as the reactants, which often leads to high activity and selectivity due to the accessibility of the catalytic sites. However, the separation of the catalyst from the product can be challenging and may lead to product contamination. maastrichtuniversity.nl

Heterogeneous catalysts , on the other hand, are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase). This facilitates easy separation and recycling of the catalyst, which is a significant advantage in terms of process sustainability and cost. mdpi.com However, heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. researchgate.net

Recent advancements in catalysis for acrylate synthesis have focused on developing highly active and selective catalysts that are also easily recoverable. For the synthesis of related acrylates, various catalytic systems have been investigated. For example, a patent for the preparation of 3-ethoxy ethyl acrylate describes the use of an acid catalyst. google.com Research into solid acid catalysts, such as ion-exchange resins, has shown promise for esterification reactions, offering the benefits of heterogeneous catalysis. mdpi.com

The table below summarizes the key characteristics of homogeneous and heterogeneous catalytic systems.

| Catalyst Type | Advantages | Disadvantages | Examples in Acrylate Synthesis |

| Homogeneous | High activity and selectivity, mild reaction conditions | Difficult to separate from product, potential for product contamination | Metal complexes, mineral acids |

| Heterogeneous | Easy separation and recycling, improved product purity | Potentially lower activity, mass transfer limitations | Ion-exchange resins, supported metal catalysts, zeolites |

Emerging Synthetic Strategies and Novel Precursors

The field of organic synthesis is constantly evolving, with new methodologies and precursors being developed to improve the efficiency and sustainability of chemical production. For this compound, emerging synthetic strategies are likely to leverage recent breakthroughs in catalysis, reaction engineering, and the use of renewable feedstocks.

One promising area is the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates. This approach can significantly improve process efficiency by reducing waste, energy consumption, and reaction time.

Furthermore, the use of novel precursors derived from biomass is gaining traction as a sustainable alternative to traditional petrochemical feedstocks. While specific bio-based routes to this compound are not yet well-established, research into the conversion of biomass-derived platform molecules into valuable chemicals is a vibrant area of investigation. For example, the synthesis of acrylates from bio-derived lactic acid or glycerol is being explored.

The development of advanced polymerization techniques, such as organocatalyzed post-polymerization modification, could also indirectly impact the synthesis of the monomer by creating new demands for functionalized acrylates. rsc.orgresearchgate.netsemanticscholar.org These methods allow for the direct transformation of commodity polyacrylates into more valuable materials, potentially driving the need for monomers like this compound.

Mechanistic Investigations of Ethyl E 3 Ethoxy 2 Methylacrylate Reactivity

Electronic Structure and Stereoelectronic Effects on Reactivity

The reactivity of ethyl (E)-3-ethoxy-2-methylacrylate is fundamentally governed by the electronic distribution within its α,β-unsaturated ester framework. The molecule possesses a conjugated system involving the carbonyl group (C=O) and the carbon-carbon double bond (C=C). This conjugation leads to a delocalization of π-electrons across the O=C-C=C moiety. The electron-withdrawing nature of the ester carbonyl group polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The methyl group at the α-position exerts a mild +I (inductive) effect, donating electron density through the sigma bond framework. This can slightly decrease the electrophilicity of the α-carbon. Sterically, the α-methyl group can influence the approach of reactants, potentially directing the stereochemical outcome of certain reactions. The (E)-configuration of the double bond is the thermodynamically more stable isomer, and this geometry plays a crucial role in determining the stereoselectivity of reactions such as cycloadditions and conjugate additions.

Fundamental Nucleophilic and Electrophilic Reaction Pathways

The defining feature of the reactivity of this compound is its role as a Michael acceptor. masterorganicchemistry.comyoutube.com The polarization of the α,β-unsaturated system makes the β-carbon electron-deficient and a prime target for the addition of nucleophiles. This reaction, known as the Michael addition or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.comresearchgate.netlibretexts.org

The general mechanism of a Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of the acrylate (B77674). youtube.com This initial attack forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com A wide variety of nucleophiles can act as Michael donors, including enolates derived from β-dicarbonyl compounds, amines, and thiols. masterorganicchemistry.com

Table 1: Examples of Michael Acceptors and Donors

| Michael Acceptor | Michael Donor (Nucleophile) |

|---|---|

| α,β-Unsaturated Aldehyde | Stabilized Enolate Ion |

| α,β-Unsaturated Ketone | Amine |

| α,β-Unsaturated Ester | Thiol |

| α,β-Unsaturated Nitrile | Gilman Reagent (Dialkylcuprate) |

| α,β-Unsaturated Nitro Compound | Enamine |

This table provides a general overview of common Michael acceptors and donors. masterorganicchemistry.comlibretexts.org

This compound, like other acrylate and methacrylate (B99206) monomers, can undergo radical polymerization to form long-chain polymers. The polymerization process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. doi.orgnih.gov

The initiation step involves the addition of a radical to the double bond of the monomer. This addition can, in principle, occur at either the α- or β-carbon. However, addition to the less substituted β-carbon is generally favored, leading to the formation of a more stable tertiary radical at the α-position, which is also stabilized by the adjacent ester group.

The subsequent propagation step involves the repeated addition of the growing polymer radical to new monomer units in a head-to-tail fashion. The kinetics of this process, including the propagation rate coefficient (k_p), are influenced by the substituents on the acrylate. rsc.org For instance, studies on the radical polymerization of other methacrylates have determined activation energies and have shown that the solvent can play a significant role in the polymerization kinetics. doi.orgrsc.org The ethoxy group at the β-position in this compound would be expected to influence the reactivity of the monomer and the properties of the resulting polymer. Competition between polymerization and other side reactions, such as transesterification, can also occur under certain conditions. rsc.org

The electron-deficient double bond of this compound makes it a suitable dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful methods for the construction of five-membered heterocyclic rings.

One important class of dipoles for these reactions are diazomethane (B1218177) and its analogs. The reaction of an acrylate with diazomethane typically proceeds through a concerted, asynchronous mechanism to form a Δ¹-pyrazoline, which can then isomerize to the more stable Δ²-pyrazoline or, upon photolysis, eliminate nitrogen to form a cyclopropane (B1198618) ring. chemrxiv.org The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile.

Sulfur ylides are another class of reagents that can react with α,β-unsaturated esters. thieme-connect.de Depending on the nature of the sulfur ylide, different products can be obtained. Stabilized sulfur ylides often react with α,β-unsaturated carbonyl compounds to give cyclopropanes via a conjugate addition followed by intramolecular substitution. organic-chemistry.orgresearchgate.net The reaction of a sulfonium (B1226848) ylide with an enone typically results in a 1,4-addition followed by ring closure to form the cyclopropane. organic-chemistry.org The stereochemistry of the resulting cyclopropane is influenced by the structure of both reactants. Non-stabilized sulfur ylides, on the other hand, can react at the carbonyl group to form epoxides in what is known as the Corey-Chaykovsky reaction. organic-chemistry.org

Table 2: Common Dipoles and Dipolarophiles in [3+2] Cycloaddition Reactions

| Dipole | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Azomethine Ylide | Alkene | Pyrrolidine researchgate.net |

| Nitrone | Alkene | Isoxazolidine researchgate.net |

| Diazomethane | Alkene | Pyrazoline chemrxiv.org |

| Nitrile Oxide | Alkene | Isoxazoline |

This table illustrates the versatility of [3+2] cycloaddition reactions in synthesizing various five-membered rings.

Influence of the Ethoxy Substituent on Reaction Kinetics and Stereoselectivity

The ethoxy group at the C-3 position is a key structural feature that significantly modulates the reactivity of this compound. Its influence is twofold: electronic and steric.

Electronically, the ethoxy group acts as an electron-donating group through resonance (+M effect), which enriches the electron density of the C=C double bond. This effect can decrease the rate of reaction with nucleophiles in Michael additions compared to acrylates lacking this substituent. Conversely, it can enhance the reactivity towards electrophiles. In cycloaddition reactions, this electron-donating character influences the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the acrylate, thereby affecting the rate and regioselectivity of the cycloaddition.

In terms of stereoselectivity, the bulky ethoxy group can exert significant steric hindrance, influencing the facial selectivity of attack on the double bond. In reactions leading to the formation of new stereocenters, such as certain Michael additions or cycloadditions, the ethoxy group can direct the incoming reactant to the opposite face of the molecule, leading to a high degree of diastereoselectivity. The (E)-geometry of the double bond, in conjunction with the steric and electronic influence of the ethoxy and α-methyl groups, is critical in controlling the stereochemical outcome of these transformations.

Elucidation of Reaction Mechanisms via Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of individual atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not widely reported in the literature, the principles of this method are broadly applicable to understanding its reactivity.

For instance, in a Michael addition reaction, labeling the β-carbon with ¹³C or ¹⁴C would allow for the unambiguous determination of the site of nucleophilic attack. Similarly, using a deuterated nucleophile would confirm the origin of the proton that quenches the enolate intermediate.

In polymerization studies, deuterating the monomer at specific positions could provide insights into the mechanism of initiation, propagation, and termination steps. For example, by analyzing the position of deuterium (B1214612) in the resulting polymer using NMR spectroscopy, one could distinguish between different modes of monomer addition.

For cycloaddition reactions, isotopic labeling of either the acrylate or the reacting dipole can help to confirm the proposed mechanism and regiochemistry of the addition. The distribution of the isotopic label in the final heterocyclic product provides definitive evidence for the connectivity of the atoms in the transition state. Although direct studies on this compound are scarce, the application of these well-established techniques would be invaluable in providing a more detailed and nuanced understanding of its reaction mechanisms.

Computational Mechanistic Studies and Reaction Pathway Prediction

Due to a lack of direct computational studies specifically targeting this compound, this section will draw upon theoretical investigations of structurally similar and well-studied acrylate esters, such as ethyl acrylate and methyl acrylate. These analogous systems provide valuable insights into the probable reaction mechanisms and pathways applicable to this compound, including cycloadditions, Michael additions, and polymerization initiation. The computational data presented, primarily derived from Density Functional Theory (DFT) calculations, serves as a predictive framework for understanding the reactivity of the title compound.

Theoretical Investigation of Cycloaddition Reactions

Cycloaddition reactions are fundamental to the reactivity of acrylates. Computational studies on ethyl acrylate and its derivatives have elucidated the mechanistic details of these transformations, particularly [4+2] Diels-Alder and 1,3-dipolar cycloadditions.

For instance, the Diels-Alder reaction between ethyl-S-lactyl acrylate and cyclopentadiene (B3395910) has been investigated using various computational methods, including HF, MP2, and DFT (B3LYP and B3PW91 functionals) with the 6-31G(d,p) basis set. acs.org These studies have shown that the s-cis transition structures are energetically more favorable than the s-trans ones. acs.org The stereoselectivity of the reaction is influenced by weak hydrogen bonding and positive orbital interactions in the transition state. acs.org

In the context of 1,3-dipolar cycloadditions, the reaction of nitrones with ethyl acrylate has been theoretically explored. acs.orgacs.org DFT calculations have been employed to analyze the Gibbs free energy diagrams for different reaction channels, revealing that ortho and meta pathways can have comparable transition state energies. acs.org The asynchronicity of bond formation in these cycloadditions has also been a subject of computational analysis. acs.org

| Reaction Type | Reactants | Computational Method | Key Finding |

| Diels-Alder | Ethyl-S-lactyl acrylate + Cyclopentadiene | HF, MP2, B3LYP/6-31G(d,p) | s-cis transition states are more stable than s-trans. |

| 1,3-Dipolar Cycloaddition | Cyclic Nitrone + Ethyl Acrylate | DFT | Ortho and meta reaction channels can have similar energy barriers. |

Computational Analysis of Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for acrylates. Computational studies have provided a detailed understanding of the aza- and thiol-Michael addition mechanisms.

A detailed computational investigation of the aza-Michael addition of primary and secondary amines to acrylates in an aprotic solvent was conducted using an ONIOM-based approach with M06-2X/6-311+G(d,p) and CBS-QB3 levels of theory. acs.org This study revealed that for primary and secondary amines, the reaction with ethyl acrylate preferentially follows a 1,2-addition mechanism, which involves the formation of a zwitterionic intermediate followed by a rate-determining amine-assisted proton transfer. acs.org The alternative 1,4-addition pathway becomes more competitive when substituents are present on the amine or the acrylate double bond. acs.org

The thiol-Michael addition to acrylates has also been the subject of computational investigation, particularly concerning the catalytic role of amines and phosphines. researchgate.netresearchgate.net These studies help in understanding the reaction kinetics and the factors influencing the efficiency of these catalysts. For example, phosphine (B1218219) catalysts like dimethylphenylphosphine (B1211355) (DMPP) have been shown to be highly effective, leading to complete conversion in a short time under optimized conditions. researchgate.net

| Addition Type | Nucleophile | Acrylate System | Computational Approach | Mechanistic Insight |

| Aza-Michael | Primary/Secondary Amines | Ethyl Acrylate | ONIOM (M06-2X, CBS-QB3) | Predominantly 1,2-addition mechanism via a zwitterionic intermediate. acs.org |

| Thiol-Michael | Thiols | (Meth)acrylates | Not specified | Elucidation of amine and phosphine catalytic mechanisms. researchgate.netresearchgate.net |

Predicted Reaction Pathways in Polymerization

Computational chemistry has also been instrumental in elucidating the initiation mechanisms of thermal polymerization of acrylates. For ethyl acrylate, DFT calculations (B3LYP/6-31G*) have been used to explore the self-initiation process. researchgate.netnih.gov

These studies suggest that the self-initiation of alkyl acrylates does not likely proceed via the Mayo mechanism, which involves a [4+2] cycloaddition, due to the high activation energy of the initial reaction. wpmucdn.com Instead, a mechanism involving the formation of a diradical intermediate is proposed. researchgate.netnih.gov Theoretical studies indicate that two monomer molecules can react to form a singlet diradical, which can then undergo intersystem crossing to a more stable triplet diradical. researchgate.net This triplet diradical can then react with a third monomer molecule to generate monoradical species that initiate polymerization. researchgate.netnih.gov

The formation of Diels-Alder dimers, such as 6-ethoxy-2-ethoxycarbonyl-3,4-dihydro-2H-pyran from ethyl acrylate, has been identified as a possible side reaction on the singlet potential energy surface. nih.gov

| Process | System | Computational Method | Predicted Pathway/Intermediate |

| Self-Initiation | Ethyl Acrylate | DFT (B3LYP/6-31G) | Formation of a triplet diradical intermediate from two monomer units, followed by reaction with a third monomer to produce monoradicals. researchgate.netnih.gov |

| Dimerization | Ethyl Acrylate | DFT (B3LYP/6-31G) | Formation of Diels-Alder dimers on the singlet potential energy surface. nih.gov |

Polymerization Dynamics and Polymer Applications of Ethyl E 3 Ethoxy 2 Methylacrylate

Homopolymerization Kinetics and Mechanisms

The study of the homopolymerization of ethyl (E)-3-ethoxy-2-methylacrylate provides fundamental insights into its reactivity and the properties of the resulting polymer.

Free radical polymerization is a common method for polymerizing vinyl monomers. In the case of methacrylates, this process is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate active radical species. These radicals then react with monomer units to propagate the polymer chain.

For acrylic and methacrylic monomers, the polymerization rate is influenced by several factors, including monomer concentration, initiator concentration, and temperature. ripublication.comresearchgate.net The kinetics of free radical polymerization of various methacrylate (B99206) monomers, such as methyl methacrylate (MMA) and ethyl methacrylate (EMA), have been extensively studied. ripublication.commdpi.com These studies often reveal an autoacceleration phenomenon, also known as the gel effect, particularly in bulk polymerization at high conversions. researchgate.net This effect is characterized by a significant increase in the rate of polymerization and molecular weight due to diffusion-controlled termination reactions. mdpi.com

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two of the most versatile CRP methods. mdpi.com

ATRP has been successfully employed for a wide range of methacrylate monomers, enabling the synthesis of well-defined polymers. mdpi.comcmu.edu The process typically involves a transition metal complex (e.g., copper bromide with a ligand like bipyridine) and an alkyl halide initiator. cmu.educmu.edu ATRP allows for the synthesis of block copolymers by sequential monomer addition. mdpi.comcmu.edu For example, ATRP has been used to polymerize 2-methoxyethyl acrylate (B77674) (MEA) and various other methacrylates, demonstrating good control over the polymerization process. mdpi.comresearchgate.net The polymerization of functional methacrylates, such as those bearing azido (B1232118) groups, has also been achieved with ATRP, although optimization of reaction conditions like temperature and monomer concentration is sometimes necessary to achieve good control. nih.gov

RAFT polymerization is another powerful technique for controlling the polymerization of methacrylates. nih.govresearchgate.net It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. RAFT has been applied to synthesize various methacrylate-based polymers, including those with functional side groups. nih.govresearchgate.net For instance, RAFT dispersion polymerization has been used to create block copolymer nano-objects from monomers like 3-phenylpropyl methacrylate. nih.govresearchgate.net

While direct studies on the ATRP or RAFT polymerization of this compound were not found, the successful application of these techniques to a vast array of other methacrylate monomers strongly suggests their applicability for achieving controlled polymerization and complex polymer architectures with this monomer as well. mdpi.comcmu.edunih.govresearchgate.net

The thermodynamics of polymerization are governed by the changes in enthalpy (ΔH) and entropy (ΔS) during the conversion of monomer to polymer. For most vinyl monomers, polymerization is an exothermic process (negative ΔH) because the formation of two single bonds in the polymer backbone is energetically more favorable than the double bond in the monomer. The entropy change is typically negative as the monomer molecules lose translational freedom upon incorporation into the polymer chain.

The kinetics of polymer chain growth in radical polymerization are characterized by the rate constants for propagation (kp) and termination (kt). mdpi.com These parameters are crucial for understanding and modeling the polymerization process. For some methacrylates, like 3-ethyl-3-methacryloyloxymethyloxetane (EMO), ESR spectroscopy has been used to determine kp and kt values. For EMO at 60 °C, kp was found to be 120 L/mol·s and kt was 2.41 × 10⁵ L/mol·s, which are lower than those for methyl methacrylate. doi.org The polymerization kinetics of hydrogels based on 2-hydroxyethyl methacrylate (PHEMA) have also been studied in detail, highlighting the importance of diffusion-controlled phenomena on the kinetic parameters. mdpi.com

Copolymerization Behavior and Monomer Reactivity Ratios

Copolymerization is a process in which two or more different monomers are polymerized together to form a copolymer. This technique is widely used to tailor the properties of the resulting polymer material. tandfonline.comsapub.org

This compound can be copolymerized with a variety of other acrylic and methacrylic monomers to produce materials with specific properties. The incorporation of different comonomers allows for the modification of properties such as glass transition temperature (Tg), solubility, and mechanical strength. tandfonline.comresearchgate.net

For example, the copolymerization of methyl methacrylate (MMA) with other acrylates and methacrylates like ethyl acrylate (EA), butyl acrylate (BA), and 2-hydroxyethyl methacrylate (HEMA) is common practice to create coatings with improved characteristics. tandfonline.comresearchgate.netresearchgate.net Studies on the copolymerization of 2-ethoxyethyl methacrylate (2-EOEMA), a structurally similar monomer, with MMA have been reported. sapub.orgresearchgate.net These studies provide insight into how the ethoxyethyl group influences copolymer properties. Additionally, terpolymerization involving 2-EOEMA, styrene (B11656), and maleic anhydride (B1165640) has been investigated, demonstrating the versatility of this class of monomers in creating complex polymer structures. ias.ac.in

The relative reactivity of monomers in a copolymerization reaction is described by the monomer reactivity ratios, r₁ and r₂. These ratios are defined as the rate constant for a propagating radical adding a monomer of its own kind divided by the rate constant for it adding a monomer of the other type. The values of r₁ and r₂ determine the composition and sequence distribution of the resulting copolymer.

Several methods are used to determine reactivity ratios from experimental data, including the Fineman-Ross (F-R) and Kelen-Tüdös (K-T) methods. acs.orgscielo.orgresearchgate.net These are linearization methods that analyze the relationship between the comonomer feed composition and the resulting copolymer composition at low monomer conversions. acs.orgscielo.org The Kelen-Tüdös method is often considered more reliable than the Fineman-Ross method. acs.org

For the copolymerization of methyl methacrylate (MMA) (M₁) with 2-ethoxyethyl methacrylate (2-EOEMA) (M₂), the reactivity ratios were determined using both the F-R and K-T methods. The mean values were found to be r₁ = 0.8436 and r₂ = 0.7751. sapub.orgresearchgate.net The product of the reactivity ratios (r₁r₂ = 0.6614) is less than 1, which suggests the formation of a random copolymer with a tendency toward alternation. sapub.orgresearchgate.net

In another study involving the terpolymerization of a styrene-maleic anhydride complex (M₁) with 2-ethoxyethyl methacrylate (M₂), the reactivity ratios were also calculated using the Fineman-Ross and Kelen-Tüdös methods. ias.ac.in

The following interactive table summarizes the reactivity ratios for the copolymerization of MMA and 2-EOEMA.

Monomer Sequence Distribution Along the Copolymer Chain

The arrangement of monomer units along a copolymer chain is a critical factor that dictates the macroscopic properties of the final material. This monomer sequence distribution is fundamentally governed by the reactivity ratios of the comonomers involved in the polymerization process. For a copolymerization involving two monomers, M1 (this compound) and M2 (a comonomer), the reactivity ratios, r1 and r2, are defined as the ratio of the rate constant for a propagating chain ending in a given monomer to react with the same monomer type versus the other monomer.

The relationship is described by the Mayo-Lewis equation, which relates the composition of the monomer feed to the composition of the resulting copolymer. The values of the reactivity ratios determine the type of copolymer formed. scielo.brpsu.eduacs.orgsapub.org

Alternating Copolymer (r1 ≈ 0, r2 ≈ 0): Each monomer preferentially reacts with the other, leading to a regular ...-M1-M2-M1-M2-... sequence.

Ideal/Random Copolymer (r1 * r2 ≈ 1): The propagating chain shows no preference for which monomer it adds next. This results in a random distribution of monomer units, such as ...-M1-M1-M2-M1-M2-M2-... scielo.br

Block Copolymer (r1 > 1, r2 > 1): Each propagating chain prefers to add its own type of monomer, leading to long sequences of the same monomer (...-M1-M1-M1-M1-M2-M2-M2-M2-...).

Statistical/Random Copolymer (other cases): Most copolymerizations fall into a category where the sequence is statistically random but influenced by the reactivity ratios, leading to an enrichment of the more reactive monomer in the copolymer chain. scielo.brsapub.org

Table 1: Influence of Reactivity Ratios on Copolymer Structure

| Reactivity Ratio Values | Product (r1 * r2) | Copolymer Type | Description of Monomer Sequence |

|---|---|---|---|

| r1 > 1, r2 > 1 | > 1 | Block | Long sequences of each monomer. |

| r1 < 1, r2 < 1 | < 1 | Tendency towards Alternating/Random | Monomers tend to alternate but can have random sequences. |

| r1 ≈ 1, r2 ≈ 1 | ≈ 1 | Ideal Random | Completely random placement based on monomer feed concentration. |

| r1 ≈ 0, r2 ≈ 0 | ≈ 0 | Alternating | Monomers strongly prefer to add to the other type. |

| r1 > 1, r2 < 1 | - | Statistical/Random | Copolymer is enriched in monomer 1. |

Design and Synthesis of Functional Polymeric Materials

Derivatization of Poly(this compound)

Post-polymerization modification, or derivatization, is a powerful strategy for introducing specific functionalities into a polymer that would otherwise be difficult to incorporate by direct polymerization of functional monomers. The polymer of this compound possesses two primary sites amenable to chemical modification: the ethyl ester group in the side chain and the enol ether moiety within the polymer backbone.

Modification of the Ester Group: The pendant ethyl ester groups can undergo transesterification or amidation reactions. This allows for the introduction of a wide array of functional groups by reacting the polymer with various alcohols or amines. For example, reaction with a hydroxyl-terminated functional molecule would replace the ethyl group with that molecule, thereby grafting it onto the polymer backbone.

Modification of the Enol Ether Group: Enol ethers are electron-rich alkenes and are susceptible to attack by electrophiles. wikipedia.org This reactivity can be harnessed for post-polymerization modification. For instance, acid-catalyzed addition of molecules across the double bond can introduce new functionalities directly into the polymer backbone. However, the most significant reaction of the enol ether group is its susceptibility to hydrolysis under acidic conditions, which leads to cleavage of the polymer backbone, a characteristic further explored in section 4.3.3. acs.orgnih.govstackexchange.com

Synthesis of Specialty Copolymers for Advanced Material Research

The synthesis of specialty copolymers, such as block and graft copolymers, allows for the creation of advanced materials with highly controlled architectures and properties. These complex structures can be achieved using this compound as one of the constituent monomers through controlled polymerization techniques.

Block Copolymers: These are linear copolymers consisting of two or more long sequences or "blocks" of different monomers. They can be synthesized by sequential monomer addition using living polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. redalyc.org A block of poly(this compound) could be synthesized first, and then a second monomer would be added to grow a subsequent block from the active chain ends.

Graft Copolymers: These copolymers feature a main polymer backbone with one or more side chains that are structurally distinct. There are three main strategies for their synthesis:

"Grafting-from": Initiating sites are created along the backbone of a pre-existing polymer, from which the side chains (e.g., of this compound) are grown.

"Grafting-onto": Pre-made polymer chains with reactive end groups are attached to a polymer backbone that has complementary reactive sites.

"Grafting-through": This method involves the polymerization of macromonomers—polymer chains that have a polymerizable group at one end. A macromonomer of this compound could be copolymerized with another monomer to form a densely grafted structure.

These advanced architectures allow for the combination of distinct polymer properties, for example, creating amphiphilic materials that can self-assemble into micelles or other nanostructures in solution.

Utilization as Precursors for Poly((meth)acrylic acid) Structures

Polymers containing ester groups, such as poly(methyl methacrylate), can often be hydrolyzed to form poly(methacrylic acid). benthamopen.com However, the unique structure of poly(this compound) complicates this transformation. The polymer backbone contains enol ether linkages, which are known to be unstable in acidic conditions. wikipedia.org

The acid-catalyzed hydrolysis mechanism for an enol ether involves protonation of the alkene, followed by attack by water to form a hemiacetal, which then decomposes to a ketone or aldehyde and an alcohol. stackexchange.com In the case of poly(this compound), this reaction would occur at the enol ether bonds that constitute the main polymer chain.

Consequently, attempting to hydrolyze the pendant ethyl ester groups using acid would simultaneously cleave the polymer backbone. Research on other polymers with enol ether backbones has confirmed that they are degradable under acidic conditions, with the rate of degradation dependent on the acid strength. acs.orgnih.gov Therefore, while poly(this compound) is not a suitable precursor for creating stable poly((meth)acrylic acid) structures via hydrolysis, its inherent degradability is a significant property. This characteristic could be exploited in the design of intentionally degradable materials for applications in areas like drug delivery or temporary coatings, where the polymer is intended to break down into smaller molecules under specific environmental triggers. nih.gov

Structure-Property Relationships in Derived Polymer Architectures

Influence of Monomer Sequence: As discussed in section 4.2.3, a random copolymer containing this compound would exhibit properties that are an average of its constituent monomers. In contrast, a block copolymer architecture could lead to microphase separation, where the incompatible blocks self-assemble into distinct domains. This can result in materials with unique mechanical properties, such as thermoplastic elastomers, or the ability to form ordered nanostructures.

Advanced Spectroscopic and Computational Characterization of Ethyl E 3 Ethoxy 2 Methylacrylate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uh.edu

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov It is a rapid and effective tool for identifying key functional groups. researchgate.net The expected characteristic absorption bands for ethyl (E)-3-ethoxy-2-methylacrylate are detailed below. researchgate.netchemicalbook.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch (Ester) | ~1710-1725 | α,β-Unsaturated Ester |

| C=C Stretch (Alkene) | ~1630-1640 | Alkene |

| C-O Stretch (Ester & Ether) | ~1250-1300 and ~1050-1150 | C-O Linkages |

| C-H Stretch (sp³ Aliphatic) | ~2850-3000 | -CH₂, -CH₃ |

| C-H Stretch (sp² Alkene) | ~3020-3080 | =C-H |

Predicted data based on characteristic infrared group frequencies.

The strong absorption band for the C=O stretch is particularly diagnostic for the ester group. Its position is slightly lower than a saturated ester due to conjugation with the C=C double bond. The C=C stretch is also a key indicator. FTIR can be used to monitor reactions, for example, by observing the appearance of the characteristic ester peak during an esterification reaction.

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. scirp.org Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, while vibrations with a large change in dipole moment are strong in IR. uh.edu

For this compound, the C=C double bond stretch (~1630-1640 cm⁻¹) is expected to produce a very strong and sharp signal in the Raman spectrum due to the significant change in polarizability during this symmetric vibration. chemicalbook.comresearchgate.net The C=O stretch (~1710-1725 cm⁻¹) will also be present but is typically less intense in Raman than in IR. The various C-C and C-O single bond stretches and C-H bending and stretching modes will also be visible, providing a complete vibrational fingerprint of the molecule. nih.govchemicalbook.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Raman Intensity |

| C=C Stretch | ~1630-1640 | Strong |

| C=O Stretch | ~1710-1725 | Medium |

| C-H Stretch (Aliphatic) | ~2850-3000 | Medium-Strong |

| C-C Stretch | ~800-1200 | Medium |

Predicted data based on characteristic Raman group frequencies.

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical behavior of molecules. For this compound, Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical tool.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The absorption of ultraviolet or visible light by a molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org In organic molecules, these transitions primarily involve σ, π, and non-bonding (n) electrons. shu.ac.uk

For this compound, an α,β-unsaturated ester, the most significant electronic transitions are the π → π* and n → π* transitions. The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition involves the promotion of an electron from a non-bonding orbital (on the oxygen atoms) to a π* antibonding orbital.

The presence of conjugation in the molecule, specifically the C=C double bond conjugated with the C=O group, lowers the energy gap between the π and π* orbitals. libretexts.org This results in absorption at longer wavelengths compared to non-conjugated systems. libretexts.org The ethoxy group (-OCH2CH3) and the methyl group (-CH3) can also influence the energy of these transitions through inductive and hyperconjugative effects.

The solvent environment can affect the absorption spectrum. Polar solvents can lead to a hypsochromic shift (blue shift) for n → π* transitions due to the stabilization of the non-bonding orbital. Conversely, π → π* transitions may exhibit a bathochromic shift (red shift) in polar solvents. shu.ac.uk

Photophysical Properties and Absorption Maxima Characterization

The photophysical properties of this compound are defined by its ability to absorb light at specific wavelengths, characterized by its absorption maxima (λmax). The λmax corresponds to the wavelength at which the molecule exhibits the strongest absorbance.

For α,β-unsaturated esters like this compound, the intense π → π* transition typically occurs in the UV region. The weaker n → π* transition may also be observed, often as a shoulder on the main absorption band.

The specific λmax values are influenced by the substituents on the acrylate (B77674) backbone. The ethoxy group at the 3-position and the methyl group at the 2-position will affect the electronic distribution and, consequently, the energy of the electronic transitions.

| Property | Description |

| Typical λmax (π → π) | Expected in the UV region, characteristic of α,β-unsaturated carbonyl compounds. |

| Typical λmax (n → π) | Generally at a longer wavelength than π → π* but with lower intensity. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. The molecular weight of this compound is 158.2 g/mol . sigmaaldrich.comalfachemch.com

Upon ionization in the mass spectrometer, the molecule forms a molecular ion ([M]•+), which can then undergo fragmentation. The fragmentation of esters often involves characteristic bond cleavages. libretexts.org For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the ether oxygen.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with an available gamma-hydrogen, though less common for this specific structure.

Loss of Neutral Molecules: Elimination of stable neutral molecules such as ethene (C2H4), ethanol (B145695) (C2H5OH), or carbon monoxide (CO).

The analysis of the mass-to-charge ratio (m/z) of the resulting fragment ions provides a fingerprint of the molecule's structure.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Loss from Molecular Ion |

| 158 | [C8H14O3]•+ | Molecular Ion |

| 130 | [M - C2H4]•+ | Loss of ethene |

| 113 | [M - OCH2CH3]+ | Loss of ethoxy radical |

| 85 | [M - COOCH2CH3]+ | Loss of ethyl carboxylate radical |

| 73 | [COOCH2CH3]+ | Ethyl carboxylate cation |

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. d-nb.info The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This technique allows for the identification and quantification of the main compound as well as any volatile impurities. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information. A high-purity sample will show a single major peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is another crucial technique for assessing the purity of this compound. google.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. google.com

For a compound like this compound, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is separated from non-polar and more polar impurities. The purity is determined by the area percentage of the main peak in the chromatogram detected by a UV detector. HPLC can achieve high resolution, making it suitable for detecting even trace impurities. google.com

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. unt.edupaint.org This method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute first, while smaller molecules, which can permeate the porous packing material of the column, have longer retention times. unt.edupaint.org

The molecular weight and its distribution are critical parameters that influence the physical and mechanical properties of polymers, such as tensile strength, brittleness, and melt viscosity. unt.edu In the analysis of acrylate-based polymers, SEC is essential for understanding how polymerization conditions affect the final polymer structure. For instance, the choice of solvent and the ratio of initiator to chain transfer agent (CTA) can significantly impact the resulting molecular weight and polydispersity index (PDI). aip.org

High-performance SEC (HPSEC) has enhanced resolution, particularly for low-molecular-weight polymers and oligomers, making it an indispensable tool for analyzing polymers used in various applications. paint.org The technique can be combined with other detectors, such as light scattering and viscometers, to obtain more comprehensive data, including information on chain branching. paint.orgacs.org For accurate molecular weight determination, calibration with narrow molecular weight standards of the same polymer is necessary. paint.orgacs.org When such standards are unavailable, universal calibration methods can be employed. acs.org

Table 1: GPC/SEC Analysis Data for Acrylate-Based Polymers

| Polymer System | Number Average Molecular Weight (Mn, g/mol) | Weight Average Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI = Mw/Mn) | Reference |

|---|---|---|---|---|

| Poly(methoxytri(ethylene glycol) methacrylate) | Data not available in provided text | Data not available in provided text | Based on polystyrene calibration | researchgate.net |

| Poly(C18E2MMA) | 27,993 | 107,702 | 3.85 | osti.gov |

| Poly(methyl methacrylate) standards | Up to 10,000 | Data not available in provided text | Data not available in provided text | acs.org |

| Poly(styrene-co-butyl acrylate) | Decreased after sulfonation | Data not available in provided text | Data not available in provided text | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids. While direct single-crystal X-ray diffraction studies on this compound or its polymers are not commonly reported, the principles of this technique are crucial for understanding the solid-state packing and conformation of its derivatives and related molecules.

For polymers, X-ray diffraction (XRD) provides information on the degree of crystallinity. osti.gov For instance, studies on alkali acrylates and methacrylates have shown that the polymerization process can be controlled by the geometry of the crystal lattice of the monomer. osti.gov X-ray diffraction patterns of the resulting polymer can reveal whether it is amorphous or crystalline. osti.gov For example, poly(potassium acrylate) produced in the solid state showed diffuse diffraction rings not present in samples prepared in solution, indicating differences in the solid-state structure. osti.gov

In the context of smaller, non-polymeric derivatives of acrylic acid, single-crystal X-ray crystallography can provide precise bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding structure-property relationships and for validating computational models. While specific crystallographic data for this compound derivatives were not found in the provided search results, the synthesis and structural characterization of various acrylic acid derivatives have been reported, where spectroscopic methods like IR, ¹H NMR, ¹³C NMR, and mass spectrometry are used to confirm their structures. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanics provide powerful tools to investigate the electronic structure, reactivity, and properties of molecules at the atomic level. nih.gov These methods can be applied to study acrylate monomers and their polymerization processes, offering insights that complement experimental findings.

For acrylate systems, quantum chemical calculations can be used to:

Estimate reaction rate coefficients: The kinetics of various reaction steps in polymerization, such as backbiting, propagation, and β-scission, can be determined. nih.gov

Understand substituent effects: The influence of different chemical groups on the monomer's reactivity and the polymer's properties can be systematically investigated. nih.gov For example, replacing a methyl acrylate radical with other monomers like styrene (B11656) or methyl methacrylate (B99206) can affect the probability of secondary reactions. nih.gov

Elucidate reaction mechanisms: The transition states and energy barriers of different reaction pathways can be calculated to understand the preferred mechanism.

Predict molecular properties: Various properties such as electrostatic potential, ionization potential, and polarizability can be calculated to correlate with the molecule's behavior, for instance, its performance as a collector in flotation processes. nih.gov

These computational studies provide a deeper understanding of the physicochemical behavior of acrylate systems and can guide the design of new monomers and polymers with desired properties. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy state of the molecule.

For this compound, DFT calculations, likely employing a basis set such as B3LYP/6-311G++, would be used to predict its three-dimensional structure. mendeley.com The planarity of the acrylate group is a key feature, and DFT can elucidate the precise atomic coordinates. In a study on a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, DFT calculations revealed a syn-periplanar conformation across the C=C bond. researchgate.net A similar planarity would be expected for the core acrylate structure of this compound.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value |

| C=C Bond Length | ~1.34 Å |

| C=O Bond Length | ~1.22 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-O (ether) Bond Length | ~1.36 Å |

| C-C-C Bond Angle | ~120° |

| O=C-O Bond Angle | ~125° |

| Note: These values are estimations based on general values for similar functional groups and may vary in the actual molecule. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In a study of 2-(benzothiazolylthio)ethyl acrylate and methacrylate derivatives, it was found that the introduction of an ethoxy substituent influenced the electronic properties and reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the C=C double bond and the oxygen atom of the ethoxy group, which are the most electron-rich regions. The LUMO is likely centered on the electron-deficient carbon atom of the carbonyl group and the α,β-unsaturated system. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic and electrophilic attacks.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | C=C double bond, ethoxy oxygen | Electron donation in electrophilic reactions |

| LUMO | Carbonyl carbon, α,β-unsaturated system | Electron acceptance in nucleophilic reactions |

| HOMO-LUMO Gap | Moderate | Indicator of kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.